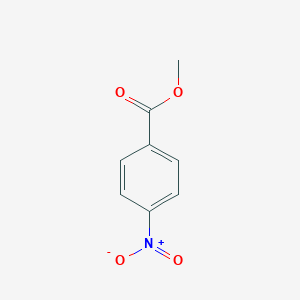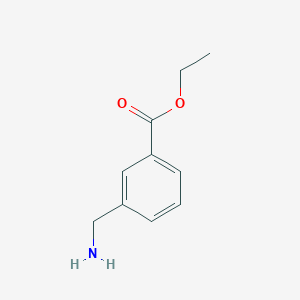
2,6-Bis(4-methoxybenzylidene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-methoxybenzylidene)cyclohexanone is an organic compound with the molecular formula C22H22O3 It is known for its distinctive structure, which includes two methoxybenzylidene groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxybenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-methoxybenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete condensation, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxybenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,6-Bis(4-methoxybenzylidene)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxybenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the regulation of microRNA expression and the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methylbenzylidene)cyclohexanone
- 2,5-Bis(4-methoxybenzylidene)cyclopentanone
- 2,6-Bis(benzylidene)-1-cyclohexanone
Uniqueness
2,6-Bis(4-methoxybenzylidene)cyclohexanone stands out due to its specific methoxy substituents, which confer unique electronic and steric properties.
Properties
CAS No. |
6275-32-7 |
|---|---|
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O3/c1-24-20-10-6-16(7-11-20)14-18-4-3-5-19(22(18)23)15-17-8-12-21(25-2)13-9-17/h6-15H,3-5H2,1-2H3/b18-14-,19-15+ |
InChI Key |
ZYMUNTZVOUBQAI-KPNKYRRCSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)OC)/C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O |
Key on ui other cas no. |
6275-32-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2,6-Bis(4-methoxybenzylidene)cyclohexanone?
A: this compound is characterized by a central cyclohexanone ring adopting an envelope conformation. [] Two aromatic rings, each substituted with a methoxy group at the para position, are attached to the cyclohexanone ring. The dihedral angle between these two outer aromatic rings is 19.3° [], influencing the molecule's overall spatial arrangement and potentially its interactions with other molecules.
Q2: How is this compound synthesized?
A: This compound is synthesized through a Claisen-Schmidt condensation reaction. [, ] This reaction involves the condensation of cyclohexanone with an aromatic aldehyde, specifically 4-methoxybenzaldehyde in this case. The reaction is typically carried out in the presence of a base like potassium hydroxide (KOH) and a solvent like ethanol.
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Researchers utilize several spectroscopic methods to confirm the structure and analyze the properties of this compound:
- NMR Spectroscopy (NMR): Both 1H-NMR and 13C-NMR are employed to identify the specific hydrogen and carbon environments within the molecule. []
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the compound by analyzing their characteristic vibrations. [, ]
- UV-Vis Spectroscopy (UV-Vis): This technique is particularly useful for studying the compound's electronic transitions and its behavior as a chromophore. [, ] It was used to study the internal charge transfer (ICT) properties of the compound, particularly its reversible ICT in response to pH changes. []
Q4: Has the crystal structure of this compound been determined?
A: Yes, the crystal structure of this compound has been elucidated using single crystal X-Ray diffraction. [] This analysis provides valuable information about the three-dimensional arrangement of atoms within the molecule and its crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Q5: What potential biological activity has been investigated for this compound?
A: Research suggests that this compound and its derivatives might exhibit antidiabetic properties. [] A study investigated its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion and blood sugar regulation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


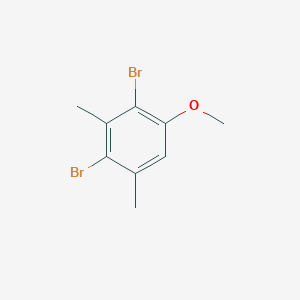

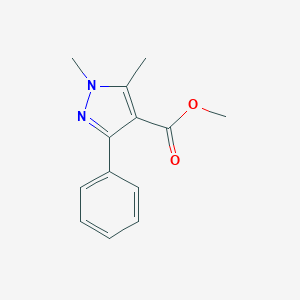


![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
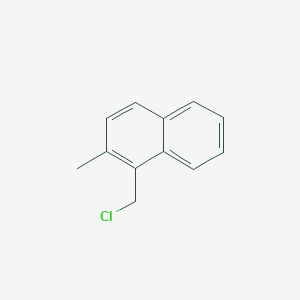
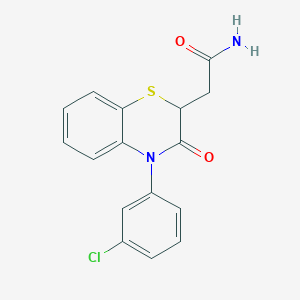
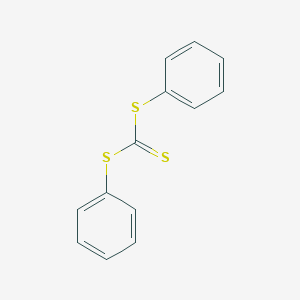
![2-[2-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B188771.png)
